N-Ethylglycine

Description

This compound has been reported in Pogostemon cablin with data available.

Structure

3D Structure

Properties

IUPAC Name |

2-(ethylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-5-3-4(6)7/h5H,2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPIGGYHFMKJNKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70311675 | |

| Record name | N-Ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-01-0 | |

| Record name | N-Ethylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 627-01-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244825 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70311675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Ethylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041945 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Ethylglycine basic chemical and physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in various scientific fields, including pharmacology and neuroscience. It is recognized as a metabolite of the local anesthetic lidocaine and plays a role in modulating neurotransmission through its interaction with the glycine transporter 1 (GlyT1). This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis, analytical workflow, and its role in a key signaling pathway.

Chemical and Physical Properties

The core chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General Chemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(ethylamino)acetic acid | [1][2] |

| Synonyms | This compound, Ethylaminoacetic acid | [1][3] |

| CAS Number | 627-01-0 | [4][5][6] |

| Molecular Formula | C4H9NO2 | [4][6] |

| Molecular Weight | 103.12 g/mol | [2][4][6] |

| SMILES | CCNCC(=O)O | [2][3] |

| Appearance | White to off-white solid/powder | [4][7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 182-190 °C | [8][9][10] |

| Boiling Point (Predicted) | 200.5 ± 23.0 °C | [7][9] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [7][9] |

| Water Solubility | 263 g/L (Predicted) | [1][11] |

| Solubility in other solvents | Slightly soluble in Methanol | [7][9] |

| pKa1 (Carboxylic Acid) | 2.2 - 2.34 | [1][7][9] |

| pKa2 (Amine) | 10.23 - 10.43 | [1][7][9] |

| logP (Predicted) | -2.5 to -2.8 | [1][2][11] |

| Hydrogen Bond Donor Count | 2 | [1][2] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Polar Surface Area | 49.33 Ų | [1] |

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound, as well as its synthesis and analysis.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Materials:

-

This compound sample (powdered)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is finely powdered. If necessary, gently grind the sample using a mortar and pestle.[10]

-

Pack the dry, powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[9][11]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[9]

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point of this compound.[11]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[8][11]

-

Perform the measurement in triplicate for accuracy.

Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature.

Materials:

-

This compound

-

Distilled or deionized water

-

Conical flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature water bath or incubator (set to 37 ± 1 °C for biopharmaceutical relevance)[12]

-

Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm)

-

Analytical balance

-

UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of water. The presence of undissolved solid is necessary to ensure saturation.

-

Seal the flask and place it in an orbital shaker or on a magnetic stirrer within a constant temperature environment.

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

After equilibration, allow the solution to stand undisturbed to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant and filter it to remove any undissolved particles.[13]

-

Dilute the filtered saturated solution with water to a concentration suitable for the chosen analytical method.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

-

Calculate the original solubility in g/L or mol/L, accounting for the dilution factor. It is recommended to perform at least three replicate determinations.[12]

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constants (pKa) of the carboxylic acid and amino groups of this compound.

Materials:

-

This compound

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)[14]

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water in a beaker.[15]

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode into the solution.

-

Titration with HCl (for pKa1):

-

Fill a burette with the standardized HCl solution.

-

Add the HCl solution in small, known increments (e.g., 0.5 or 1.0 mL) to the this compound solution.[14]

-

After each addition, allow the pH to stabilize and record the pH value and the total volume of HCl added.[15]

-

Continue the titration until the pH drops significantly and then stabilizes at a low value.

-

-

Titration with NaOH (for pKa2):

-

Rinse the equipment thoroughly. Prepare a fresh solution of this compound.

-

Fill a clean burette with the standardized NaOH solution.

-

Titrate the this compound solution with the NaOH solution in the same incremental manner as with HCl, recording the pH and volume at each step until the pH stabilizes at a high value.[14]

-

-

Data Analysis:

-

Plot a graph of pH versus the volume of titrant (HCl and NaOH) added.

-

The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point from the acid titration corresponds to pKa1, and the half-equivalence point from the base titration corresponds to pKa2.[16]

-

Mandatory Visualizations

Signaling Pathway: this compound Modulation of NMDA Receptor Activity

Caption: this compound inhibits GlyT1, increasing synaptic glycine and enhancing NMDA receptor activation.

Experimental Workflow: Synthesis of this compound

Caption: Reductive amination synthesis of this compound from ethylamine and glyoxylic acid.

Experimental Workflow: HPLC Quantification of this compound

Caption: Workflow for quantifying this compound in biological samples using HPLC.

References

- 1. Inhibition of astrocytic glycine transporter-1: friend or foe for ameliorating NMDA receptor hypofunction? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Glycine transporter 1 inhibitors and modulation of NMDA receptor-mediated excitatory neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. egyankosh.ac.in [egyankosh.ac.in]

- 15. edu.rsc.org [edu.rsc.org]

- 16. scribd.com [scribd.com]

N-Ethylglycine: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine, a derivative of the amino acid glycine, is a molecule of significant interest in pharmacology and neuroscience. Primarily recognized as a metabolite of the local anesthetic lidocaine, it has demonstrated notable activity as an inhibitor of the glycine transporter 1 (GlyT1). This technical guide provides an in-depth exploration of the molecular structure, chemical properties, and synthesis of this compound. Furthermore, it delves into its biological role, particularly its impact on glycinergic neurotransmission and its potential therapeutic applications in pain management.

Molecular Structure and Chemical Formula

This compound is an N-alkylated amino acid. Its molecular structure consists of a glycine backbone with an ethyl group attached to the nitrogen atom.

Chemical Identifiers:

-

IUPAC Name: 2-(ethylamino)acetic acid[1]

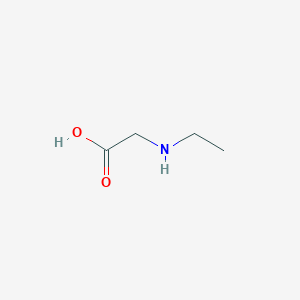

The molecular structure of this compound can be visualized as follows:

Caption: 2D representation of the this compound molecular structure.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source |

| Molecular Weight | 103.12 g/mol | [2][5] |

| Monoisotopic Mass | 103.063328537 Da | [1] |

| Predicted XLogP3 | -2.8 | |

| Predicted pKa (Strongest Acidic) | 2.2 | [1] |

| Predicted pKa (Strongest Basic) | 10.43 | [1] |

| Melting Point | 190°C | [6] |

| Appearance | White to almost white powder | [7] |

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound involves the reductive amination of glyoxylic acid with ethylamine. The following is a detailed methodology adapted from cited literature.[1]

Materials:

-

Ethylamine

-

Isopropanol

-

Glyoxylic acid

-

Palladium on charcoal (5%, 50% wet)

-

Nitrogen gas

-

Hydrogen gas

-

250-liter glass-lined reactor

Procedure:

-

A mixture of ethylamine (25 kg) and isopropanol (100 kg) is prepared in a 250-liter glass-lined reactor under a nitrogen atmosphere.

-

A solution of glyoxylic acid (25 kg) in isopropanol (25 kg) is added to the reactor over a period of 2-3 hours.

-

The resulting solution is then hydrogenated in the presence of palladium on charcoal (2.5 kg, 50% wet, 5%) for 3 hours under a hydrogen pressure of 50 mbar.

-

Following hydrogenation, the reaction mixture is filtered to remove the catalyst.

-

The filtrate is concentrated to yield a slurry.

-

Isopropanol (80 kg) is added to the slurry.

-

The solid product is collected by filtration and washed twice with isopropanol (7 kg).

-

The final product, this compound, is dried in vacuo at approximately 40°C to yield a white crystalline solid (21 kg).

Caption: Workflow for the synthesis of this compound.

Biological Role and Signaling

This compound's primary biological significance stems from its role as a metabolite of lidocaine and its inhibitory action on the glycine transporter 1 (GlyT1). GlyT1 is responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission. By inhibiting GlyT1, this compound increases the concentration of glycine in the synapse, enhancing the activity of glycine receptors (GlyRs). This potentiation of inhibitory neurotransmission is believed to contribute to the analgesic effects observed.

The proposed mechanism of action suggests that this compound can be a promising candidate for the treatment of chronic pain.

Caption: this compound's mechanism of action on glycinergic signaling.

Conclusion

This compound is a well-characterized molecule with a defined molecular structure and established synthetic routes. Its biological activity as a GlyT1 inhibitor positions it as a molecule of interest for the development of novel analgesics. The information provided in this technical guide offers a solid foundation for researchers and professionals in the field of drug development to further explore the therapeutic potential of this compound and its derivatives. Future research may focus on optimizing its pharmacokinetic properties and further elucidating its precise role in various physiological and pathological processes.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. JPH09124572A - Preparation of substituted n-ethyl glycine derivative - Google Patents [patents.google.com]

- 4. abmole.com [abmole.com]

- 5. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine Promotes the Survival of a Subpopulation of Neural Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

N-Ethylglycine: A Comprehensive Technical Guide on its Biological Role and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine (EG), a derivative of the amino acid glycine, has emerged as a molecule of significant interest in the fields of neuropharmacology and drug development. Primarily recognized as a metabolite of the local anesthetic lidocaine, recent research has elucidated its distinct biological role as a modulator of glycinergic neurotransmission. This technical guide provides an in-depth overview of the core biological functions of this compound, with a particular focus on its interaction with the glycine transporter 1 (GlyT1). The document details its mechanism of action, quantitative physiological effects, and the experimental methodologies used to characterize its activity. This guide is intended to serve as a comprehensive resource for researchers and professionals investigating novel therapeutic strategies for pain management and other neurological disorders.

Introduction

This compound is a secondary amino acid that has been identified as an endogenous metabolite, although its primary route of formation in humans is through the metabolism of lidocaine.[1] While initially considered an inactive byproduct, studies have revealed that this compound possesses significant biological activity, particularly within the central nervous system. Its primary molecular target is the glycine transporter 1 (GlyT1), a key regulator of glycine concentrations in the synaptic cleft. By acting as a substrate for GlyT1, this compound effectively modulates glycinergic signaling, a critical component of inhibitory neurotransmission in the spinal cord and brainstem.[2] This activity underlies its potential as an antinociceptive agent, offering a novel mechanistic approach to the treatment of chronic pain states, including inflammatory and neuropathic pain.[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic parameters of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| CAS Number | 627-01-0 | MedChemExpress |

| Appearance | White to off-white solid | MedChemExpress |

| Solubility | Soluble in water | [2] |

| Metabolism | Primarily known as a metabolite of lidocaine. Further in vivo metabolism is under investigation. | [1] |

| Excretion | Detected in urine.[4] | [4] |

Biological Role and Mechanism of Action

The principal biological function of this compound is its interaction with the glycine transporter 1 (GlyT1).

Interaction with Glycine Transporter 1 (GlyT1)

This compound acts as a specific substrate for GlyT1.[2] GlyT1 is a sodium and chloride-dependent transporter responsible for the reuptake of glycine from the synaptic cleft into glial cells and presynaptic neurons.[5][6] By competing with glycine for transport, this compound effectively inhibits glycine reuptake. This leads to an elevation of extracellular glycine concentrations in the vicinity of glycinergic synapses.[2]

Modulation of Glycinergic Neurotransmission

The increased synaptic glycine concentration resulting from GlyT1 inhibition by this compound enhances the activation of postsynaptic glycine receptors (GlyRs).[2] GlyRs are ligand-gated chloride channels that, upon activation, mediate an influx of chloride ions, leading to hyperpolarization of the postsynaptic neuron. This hyperpolarization makes the neuron less likely to fire an action potential, thus producing an inhibitory effect. In the context of the spinal cord dorsal horn, this enhanced inhibition dampens the transmission of nociceptive signals.[5][6][7]

Specificity of Action

Experimental evidence indicates that this compound is selective for GlyT1. It does not significantly interact with the neuronal glycine transporter 2 (GlyT2) or directly with glycine receptors or NMDA receptors.[2] This specificity is crucial for its potential therapeutic profile, as non-selective modulation of glycinergic and glutamatergic systems could lead to undesirable side effects.

Signaling Pathway

The signaling pathway initiated by this compound's interaction with GlyT1 culminates in the modulation of pain perception. The following diagram illustrates this pathway in a dorsal horn neuron.

Quantitative Data

The antinociceptive efficacy of this compound has been quantified in preclinical models of inflammatory pain.

| Parameter | Value | Experimental Model | Reference |

| EC50 (Antihyperalgesia) | 98 mg/kg (s.c.) | Complete Freund's Adjuvant (CFA)-induced inflammatory pain in mice (Hargreaves test) | ResearchGate |

| Effect on Spinal Glycine Concentration | Significant increase | In vivo microdialysis in rats following systemic administration | [2] |

| GlyT1 Substrate Activity | Yes | Electrophysiological recordings in Xenopus oocytes expressing mouse GlyT1 | [2] |

| GlyT2 Substrate Activity | No | Electrophysiological recordings in Xenopus oocytes expressing mouse GlyT2 | [2] |

| Glycine Receptor Activity | No significant direct agonism | Electrophysiological recordings in Xenopus oocytes expressing various glycine receptor subunits | [2] |

| NMDA Receptor Activity | No significant modulation | Electrophysiological recordings in Xenopus oocytes expressing NMDA receptors | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide protocols for key experiments used to characterize the biological function of this compound.

Assessment of Antinociceptive Effects: Hargreaves Test

This protocol details the measurement of thermal hyperalgesia in a mouse model of inflammatory pain.

Objective: To determine the dose-dependent effect of this compound on thermal pain sensitivity.

Experimental Workflow:

Materials:

-

Hargreaves apparatus (Plantar Test, Ugo Basile)

-

Male C57BL/6 mice (8-10 weeks old)

-

This compound

-

Sterile saline (vehicle)

-

Complete Freund's Adjuvant (CFA)

-

Syringes and needles for injection

Procedure:

-

Acclimatization: Habituate the mice to the experimental setup by placing them in the Plexiglas enclosures of the Hargreaves apparatus for at least 30-60 minutes for 2-3 consecutive days prior to the experiment.[8][9][10][11]

-

Baseline Measurement: On the day of the experiment, place the mice in the enclosures and allow them to acclimate for at least 20 minutes. Measure the baseline paw withdrawal latency to a radiant heat source. The intensity of the heat source should be adjusted to elicit a withdrawal latency of approximately 10-12 seconds in naive animals. A cut-off time of 20-30 seconds should be set to prevent tissue damage.[8][9][10][11]

-

Induction of Inflammation: Following baseline measurements, induce inflammation by injecting 20 µL of CFA into the plantar surface of one hind paw.

-

Post-CFA Assessment: Assess thermal hyperalgesia (a decrease in paw withdrawal latency) 24-72 hours after CFA injection.

-

Drug Administration: Administer this compound subcutaneously at the desired doses. A vehicle control group (saline) should be included.

-

Post-Treatment Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The withdrawal latencies are averaged for each animal at each time point. The data can be expressed as the raw withdrawal latency or as a percentage of the maximal possible effect (%MPE). A dose-response curve is generated to calculate the EC50 value.

GlyT1 Uptake Assay

This protocol describes a method to measure the transport of radiolabeled glycine via GlyT1 in a cellular system, which can be adapted to characterize this compound as a substrate.

Objective: To determine the kinetic parameters of this compound as a substrate for GlyT1.

Materials:

-

HEK293 cells stably expressing human GlyT1

-

[³H]-glycine

-

This compound

-

Sarcosine (a known GlyT1 substrate)

-

Assay buffer (e.g., Krebs-Ringer-HEPES)

-

Scintillation fluid and counter

Procedure:

-

Cell Culture: Culture HEK293-hGlyT1 cells to confluency in appropriate culture plates (e.g., 24-well plates).

-

Assay Preparation: On the day of the assay, wash the cells with assay buffer.

-

Uptake Inhibition/Competition: To determine the inhibitory constant (Ki) of this compound, incubate the cells with varying concentrations of this compound in the presence of a fixed concentration of [³H]-glycine (typically at its Km value).

-

Direct Uptake Measurement: To determine if this compound is a substrate, perform uptake experiments using radiolabeled this compound if available, or use electrophysiological methods as described in Werdehausen et al. (2015).[2]

-

Initiation of Uptake: Initiate the uptake by adding the [³H]-glycine (with or without this compound) to the cells and incubate for a short period (e.g., 10-15 minutes) at 37°C.[1]

-

Termination of Uptake: Stop the reaction by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH). Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]

-

Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known GlyT1 inhibitor (e.g., sarcosine).[1] Specific uptake is calculated by subtracting the non-specific uptake from the total uptake. For inhibition experiments, plot the percentage of specific uptake against the concentration of this compound to determine the IC50, which can then be converted to a Ki value.

Quantification of this compound in Biological Samples

This protocol provides a general framework for the analysis of this compound in plasma or cerebrospinal fluid (CSF) using LC-MS/MS.

Objective: To accurately quantify the concentration of this compound for pharmacokinetic studies.

Materials:

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Analytical column (e.g., C18)

-

This compound analytical standard

-

Stable isotope-labeled internal standard (e.g., [¹³C₂,¹⁵N]-N-Ethylglycine)

-

Plasma or CSF samples

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

Procedure:

-

Sample Preparation:

-

Thaw biological samples on ice.

-

To a small volume of sample (e.g., 50 µL), add the internal standard.

-

Precipitate proteins by adding a threefold volume of cold acetonitrile or methanol.

-

Vortex and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analyte from other matrix components using a suitable chromatographic gradient.

-

Detect and quantify this compound and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of this compound standard spiked into a surrogate matrix (e.g., artificial CSF or charcoal-stripped plasma).[15]

-

Calculate the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Conclusion and Future Directions

This compound represents a promising lead compound for the development of novel analgesics. Its specific action as a GlyT1 substrate provides a targeted mechanism for enhancing spinal inhibitory neurotransmission, a key process in the modulation of pain. The data presented in this guide summarize the current understanding of this compound's biological role and function, providing a foundation for further research.

Future investigations should focus on several key areas:

-

Detailed Pharmacokinetics and Metabolism: A thorough characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is essential for its development as a therapeutic agent.

-

Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of this compound analogs could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

-

Translational Studies: Investigating the efficacy of this compound in more complex and chronic pain models, as well as its potential for treating other neurological conditions associated with glycinergic dysregulation, will be crucial for its clinical translation.

-

Toxicology and Safety Pharmacology: Comprehensive safety and toxicology studies are required to assess the therapeutic window and potential adverse effects of this compound.

By addressing these research questions, the full therapeutic potential of this compound and the broader class of GlyT1 modulators can be realized.

References

- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 2. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Identification of this compound in urine of cancer patients with metastatic bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activity of novel lipid glycine transporter inhibitors on synaptic signalling in the dorsal horn of the spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeted ablation, silencing, and activation establish glycinergic dorsal horn neurons as key components of a spinal gate for pain and itch - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test [bio-protocol.org]

- 9. mmpc.org [mmpc.org]

- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 11. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. An HPLC-MS/MS method for quantitation of Gly-MCA in mouse plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioanalytical method development and validation for the determination of glycine in human cerebrospinal fluid by ion-pair reversed-phase liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Ethylglycine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Versatile Glycine Derivative

Abstract

N-Ethylglycine, a non-proteinogenic α-amino acid and a derivative of the fundamental amino acid glycine, has garnered significant interest within the scientific community. Its role as a metabolite of the local anesthetic lidocaine, its specific interactions with the glycine transporter 1 (GlyT1), and its utility as a building block in peptidomimetics underscore its importance in neuroscience and drug discovery. This technical guide provides a comprehensive overview of this compound, encompassing its physicochemical properties, synthesis and characterization, detailed experimental protocols for its biological evaluation, and its applications in drug development. Particular emphasis is placed on its mechanism of action related to the modulation of the glutamatergic system, offering insights for researchers and professionals in the field.

Introduction

This compound (NEG) is a secondary amino acid distinguished by an ethyl group substitution on the nitrogen atom of the glycine backbone.[1] This structural modification imparts unique properties that differentiate it from its parent molecule, glycine. While glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, and a co-agonist at N-methyl-D-aspartate (NMDA) receptors, this compound exhibits a more specific pharmacological profile. It has been identified as an artificial substrate for the glycine transporter 1 (GlyT1), a key regulator of glycine levels in the synaptic cleft.[2] By interacting with GlyT1, this compound can modulate glycinergic neurotransmission, which has significant implications for various neurological processes and disease states.[3] Furthermore, its structure makes it a valuable component in the synthesis of peptidomimetics, such as peptide nucleic acids (PNAs), where it can confer enhanced stability and novel binding properties.[4][5] This guide aims to provide a detailed technical resource on this compound for researchers and drug development professionals.

Physicochemical Properties of this compound

This compound is a white to almost white crystalline solid.[6] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C4H9NO2 | [1] |

| Molecular Weight | 103.12 g/mol | [1] |

| CAS Number | 627-01-0 | [1] |

| Melting Point | 182-186 °C | [6] |

| Boiling Point (Predicted) | 200.5 ± 23.0 °C | [6] |

| Density (Predicted) | 1.052 ± 0.06 g/cm³ | [6] |

| pKa1 (Carboxyl) | 2.34 | [6] |

| pKa2 (Amino) | 10.23 | [6] |

| Solubility | Slightly soluble in methanol and water | [6] |

| XLogP3 | -2.8 | [1] |

Synthesis and Characterization

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the reductive amination of glyoxylic acid with ethylamine, followed by hydrogenation.

Materials:

-

Ethylamine

-

Glyoxylic acid

-

Isopropanol

-

Palladium on charcoal (5% Pd, 50% wet)

-

Nitrogen gas

-

Hydrogen gas

-

Glass-lined reactor

Procedure:

-

A solution of ethylamine in isopropanol is prepared in a glass-lined reactor under a nitrogen atmosphere and cooled to 5 °C.

-

A solution of glyoxylic acid in isopropanol is added to the ethylamine solution over 2-3 hours, maintaining the temperature at 5 °C.

-

Palladium on charcoal (5% wet, 5%) is added to the mixture.

-

The mixture is hydrogenated under a hydrogen atmosphere (50 mbar) for 3 hours.

-

Upon completion of the reaction, the catalyst is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

Isopropanol is added to the resulting slurry to precipitate the product.

-

The solid is collected by filtration, washed with isopropanol, and dried in vacuo at approximately 40 °C to yield this compound as a white crystalline solid.[7]

Characterization of this compound

The identity and purity of synthesized this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to elucidate the molecular structure. The 1H NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet) and the methylene group adjacent to the carboxyl group (a singlet). The 13C NMR spectrum will display four distinct carbon signals corresponding to the molecular structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present. Characteristic absorption bands for the carboxylic acid (O-H and C=O stretching) and the secondary amine (N-H stretching) will be observed.

-

Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of this compound.

Biological Activity and Mechanism of Action

Interaction with Glycine Transporters

This compound's primary biological activity stems from its interaction with glycine transporters. It is a selective substrate for GlyT1 and does not significantly affect GlyT2 function.[2] This selectivity is attributed to differences in the S1 binding site of the transporters.[7]

This functional assay measures the ability of a test compound to inhibit the uptake of radiolabeled glycine into cells expressing GlyT1.

Materials:

-

CHO-K1 cells stably expressing human GlyT1a

-

Culture medium (e.g., Ham's F-12 or DMEM/F-12)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS)

-

[³H]glycine

-

Non-radiolabeled glycine

-

Test compound (this compound)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Plating: Seed the GlyT1-expressing cells into 24-well plates and grow to confluency.

-

Assay Preparation: On the day of the experiment, wash the cells with pre-warmed assay buffer.

-

Compound Incubation: Incubate the cells with varying concentrations of this compound (or vehicle control) in assay buffer for a defined period (e.g., 20 minutes) at room temperature.

-

Glycine Uptake Initiation: Initiate glycine uptake by adding a solution containing [³H]glycine and non-radiolabeled glycine to each well.

-

Assay Termination: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [³H]glycine uptake (IC50 value) by non-linear regression analysis.

Modulation of NMDA Receptor Function

By acting as a substrate for GlyT1, this compound can increase the synaptic concentration of glycine. Glycine is a mandatory co-agonist for the activation of NMDA receptors, which are crucial for excitatory neurotransmission.[8] Therefore, by elevating synaptic glycine levels, this compound can potentiate NMDA receptor function.

Quantitative Biological Data

| Compound | Assay Type | IC50 (nM) | Reference(s) |

| Bitopertin | [³H]Glycine Uptake | 25 | [9] |

| ALX-5407 | [³H]Glycine Uptake | 3 | [9] |

| SSR504734 | Not Specified | 18 | [9] |

Studies on the antinociceptive effects of this compound in animal models have shown dose-dependent efficacy. For example, subcutaneous administration of this compound reduced mechanical hyperalgesia in a mouse model of inflammatory pain with an EC50 of 98 mg/kg.[10]

Applications in Drug Development

This compound as a Therapeutic Agent

Given its ability to modulate NMDA receptor function through GlyT1 inhibition, this compound and its derivatives are being investigated as potential therapeutic agents for conditions associated with NMDA receptor hypofunction, such as schizophrenia.[3] Additionally, its demonstrated antinociceptive effects in preclinical models of inflammatory and neuropathic pain suggest its potential as an analgesic.[2]

This compound as a Peptidomimetic Building Block

The N-ethyl substitution in this compound provides steric hindrance and removes the hydrogen bond donor capacity of the amide nitrogen when incorporated into a peptide backbone. These features can enhance proteolytic stability and influence the conformational properties of the resulting peptidomimetic.

This compound derivatives are key components in the synthesis of Peptide Nucleic Acids (PNAs), which are DNA mimics with a neutral N-(2-aminoethyl)glycine backbone.[5] PNAs exhibit high binding affinity and specificity to complementary DNA and RNA sequences and are resistant to enzymatic degradation, making them valuable tools in molecular biology and potential therapeutic agents.[11] The incorporation of this compound units into the PNA backbone can modulate the thermal stability and structural properties of the resulting PNA-DNA or PNA-RNA duplexes.[4]

Conclusion

This compound is a multifaceted glycine derivative with significant potential in neuroscience research and drug development. Its selective interaction with GlyT1 provides a mechanism to modulate glutamatergic neurotransmission, opening avenues for the treatment of CNS disorders. Furthermore, its utility as a building block for peptidomimetics highlights its importance in the design of novel therapeutic and diagnostic agents. This technical guide has provided a comprehensive overview of the core aspects of this compound, from its fundamental properties and synthesis to its biological activities and applications, serving as a valuable resource for the scientific community. As research continues, a deeper understanding of the pharmacokinetics and clinical efficacy of this compound and its derivatives will be crucial in translating its promising preclinical findings into tangible therapeutic benefits.

References

- 1. This compound | C4H9NO2 | CID 316542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The lidocaine metabolite this compound has antinociceptive effects in experimental inflammatory and neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Peptide nucleic acids (PNA) derived from N-(N-methylaminoethyl)glycine. Synthesis, hybridization and structural properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Peptide Nucleic Acids (PNAs) overview: Properties, Synthesis and Modifications | MolecularCloud [molecularcloud.org]

- 6. Analysis of Binding Determinants for Different Classes of Competitive and Noncompetitive Inhibitors of Glycine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. Peptide Nucleic Acids (PNA) for Genetic Research - Creative Peptides [creative-peptides.com]

The Enigmatic Presence of N-Ethylglycine in the Food Chain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine, a non-proteinogenic amino acid, has been detected in various food sources, yet its quantitative levels, metabolic pathways, and analytical methodologies remain largely unexplored in the public domain. This technical guide synthesizes the currently available information on the natural occurrence of this compound in food, details generalized yet robust experimental protocols for its quantification, and proposes potential biosynthetic pathways. The scarcity of quantitative data highlights a significant knowledge gap and a potential area for novel research in food science and metabolomics. This document aims to provide a foundational resource for researchers investigating this intriguing molecule.

Natural Occurrence of this compound in Food Sources

This compound has been qualitatively identified in a limited number of food products, primarily of animal origin. While quantitative data remains elusive in the reviewed scientific literature, its presence suggests potential endogenous formation in these organisms or accumulation from their diet.

Table 1: Qualitative Occurrence of this compound in Food Sources

| Food Source Category | Specific Food Item | Reference |

| Poultry | Chicken (Gallus gallus) | [1] |

| Waterfowl | Anatidae (Ducks, Geese, Swans) | [1] |

| Pork | Domestic Pig (Sus scrofa domestica) | [1] |

| Plants | Patchouli (Pogostemon cablin) | [2] |

Note: The lack of quantitative data is a significant finding of this review. The detection in these sources has been noted, but concentrations have not been reported in the available literature.

Proposed Biosynthetic and Metabolic Pathways

The precise metabolic pathways leading to the formation of this compound in animals and plants are not well-established in the scientific literature. However, based on known biochemical reactions, several plausible pathways can be hypothesized. Glycine, a common amino acid, serves as the likely precursor.

Hypothetical Biosynthetic Pathways of this compound

Two primary hypothetical pathways for the biosynthesis of this compound are proposed:

-

Pathway A: Ethylation of Glycine: This pathway involves the direct addition of an ethyl group to the nitrogen atom of glycine. This reaction could be catalyzed by a specific N-methyltransferase enzyme that has broader substrate specificity, or a yet-unidentified N-ethyltransferase. The ethyl group donor would likely be S-adenosyl-L-ethionine (SAE), an analogue of S-adenosyl-L-methionine (SAM).

-

Pathway B: Reductive Amination of Glyoxylic Acid with Ethylamine: This pathway involves the reaction of glyoxylic acid, a key intermediate in glycine metabolism, with ethylamine. The resulting imine intermediate would then be reduced to form this compound. This reaction is analogous to the formation of other amino acids via reductive amination.

Below is a Graphviz diagram illustrating these hypothetical pathways.

Experimental Protocols for the Quantification of this compound in Food Matrices

Principle

Free this compound is extracted from the homogenized food sample. Proteins are precipitated and removed. The amino acid is then derivatized with a fluorogenic reagent to enhance detection sensitivity and chromatographic retention. Quantification is achieved by comparing the peak area of the derivatized analyte to a calibration curve prepared with a certified this compound standard.

Materials and Reagents

-

This compound certified reference standard

-

Internal Standard (e.g., Sarcosine or another non-proteinogenic amino acid not expected in the sample)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Trichloroacetic acid (TCA) or Perchloric acid (PCA) for protein precipitation

-

Derivatization reagent (e.g., o-Phthaldialdehyde (OPA) with a thiol, Dansyl Chloride, or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC))

-

Mobile phase buffers (e.g., sodium acetate, sodium phosphate)

-

Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)

Instrumentation

-

Homogenizer (e.g., Polytron, Stomacher)

-

Centrifuge (refrigerated)

-

HPLC system with a fluorescence detector and a C18 reversed-phase column

-

Vortex mixer

-

pH meter

Sample Preparation and Extraction

-

Homogenization: Weigh 1-5 g of the food sample and homogenize with a 4-fold volume of cold 0.1 M HCl or a suitable buffer.

-

Protein Precipitation: Add an equal volume of cold 10% TCA or 6% PCA to the homogenate. Vortex thoroughly and incubate on ice for 30 minutes.

-

Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Extraction: Carefully collect the supernatant containing the free amino acids.

-

pH Adjustment: Adjust the pH of the supernatant to the optimal range for derivatization (typically pH 8-10 for OPA).

-

Cleanup (Optional): If the sample matrix is complex, pass the extract through a C18 SPE cartridge to remove interfering substances.

Derivatization

Follow the specific protocol for the chosen derivatization reagent. For example, using OPA:

-

Mix a specific volume of the sample extract with the OPA/thiol reagent in a borate buffer.

-

Allow the reaction to proceed for a defined time (typically 1-2 minutes) at room temperature.

-

Immediately inject a portion of the reaction mixture into the HPLC system.

HPLC Analysis

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

-

Mobile Phase: A gradient elution is typically used, for example, with Mobile Phase A (e.g., 50 mM sodium acetate, pH 6.5) and Mobile Phase B (e.g., Methanol or Acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Fluorescence detector with excitation and emission wavelengths specific to the chosen derivative (e.g., Ex: 340 nm, Em: 455 nm for OPA derivatives).

Quantification

Prepare a calibration curve by derivatizing and analyzing a series of this compound standards of known concentrations. The concentration of this compound in the sample is determined by interpolating the peak area from the calibration curve. The use of an internal standard is recommended to correct for variations in extraction and derivatization efficiency.

Experimental Workflow Diagram

The following Graphviz diagram illustrates the general experimental workflow for the quantification of this compound.

Conclusion and Future Directions

The presence of this compound in common food sources, although not yet quantified, presents an intriguing area for food science and nutritional research. The lack of quantitative data and established metabolic pathways underscores a clear knowledge gap. Future research should focus on:

-

Quantitative Surveys: Conducting targeted quantitative analyses of this compound across a wide range of food products to establish baseline levels and identify major dietary sources.

-

Metabolic Studies: Utilizing isotopic labeling and metabolomics approaches in animal and plant models to elucidate the biosynthetic and metabolic pathways of this compound.

-

Method Validation: Developing and validating robust, sensitive, and specific analytical methods for the routine quantification of this compound in complex food matrices.

Understanding the prevalence and metabolism of this compound in the food chain is the first step toward evaluating its potential physiological significance and its impact on human health. This guide provides a starting point for researchers to embark on this exploratory journey.

References

N-Ethylglycine: A Comprehensive Review of its Role in Pain Modulation and Glycine Transport

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Ethylglycine (NEG), a primary metabolite of the local anesthetic lidocaine, has emerged as a molecule of significant interest in the field of pain research. This technical guide provides a comprehensive literature review of this compound, focusing on its synthesis, pharmacokinetics, pharmacodynamics, and toxicological profile. Particular emphasis is placed on its mechanism of action as a selective substrate for the glycine transporter 1 (GlyT1), a key regulator of glycinergic neurotransmission. This review summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of its signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic potential.

Introduction

This compound, also known as ethylaminoacetic acid, is a derivative of the amino acid glycine.[1] While endogenously present in small amounts, it is primarily recognized as an active metabolite of lidocaine.[2] Recent research has illuminated the antinociceptive properties of this compound, particularly in models of inflammatory and neuropathic pain.[1][3] Its mechanism of action is centered on the modulation of the glycine transporter 1 (GlyT1), which plays a crucial role in regulating glycine levels in the synaptic cleft.[1][4] By acting as a substrate for GlyT1, this compound effectively increases the concentration of synaptic glycine, thereby enhancing inhibitory glycinergic signaling.[1][4] This guide aims to consolidate the current scientific knowledge on this compound, providing a valuable resource for researchers and professionals in drug development.

Synthesis and Physicochemical Properties

This compound can be synthesized through various methods, including the reductive amination of glyoxylic acid with ethylamine.[3] A typical synthesis involves reacting ethylamine and glyoxylic acid in isopropanol, followed by hydrogenation using a palladium on charcoal catalyst.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C4H9NO2 | [5] |

| Molecular Weight | 103.12 g/mol | [5] |

| CAS Number | 627-01-0 | [5] |

| Appearance | White to off-white solid | [1] |

| pKa | pK1: 2.34, pK2: 10.23 | [5] |

| XLogP3 | -2.8 | [5] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound are not extensively reported in the literature. Most studies have focused on the pharmacokinetics of its parent compound, lidocaine, and its other major metabolites, monoethylglycinexylidide (MEGX) and glycinexylidide (GX). However, one study demonstrated that subcutaneous administration of this compound in mice resulted in elevated serum concentrations for at least 2 hours.[6] Further research is required to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route of Administration | Value | Reference |

| Time to Elevated Serum Concentration | Mouse | Subcutaneous | Maintained for at least 2 hours | [6] |

| Cmax | Data not available | |||

| Tmax | Data not available | |||

| Half-life (t1/2) | Data not available | |||

| Bioavailability | Data not available |

Pharmacodynamics

The primary pharmacodynamic effect of this compound is its interaction with the glycine transporter 1 (GlyT1). It acts as a selective substrate for GlyT1, with a significantly lower affinity for the glycine transporter 2 (GlyT2).[4][6] This selectivity is crucial for its therapeutic potential, as GlyT1 is primarily responsible for regulating glycine concentrations at excitatory glutamatergic synapses, while GlyT2 is more involved in terminating signaling at inhibitory glycinergic synapses.[7]

Table 3: Pharmacodynamic Properties of this compound

| Parameter | Value | Species/System | Reference |

| GlyT1 Substrate EC50 | 55 µM | Xenopus laevis oocytes expressing mouse GlyT1 | [4] |

| Antinociceptive EC50 (Inflammatory Pain) | 98 mg/kg | Mouse (subcutaneous) | [8] |

| Effect on Mechanical Allodynia (Neuropathic Pain) | Significant reduction at 200 mg/kg | Mouse (subcutaneous) | [9] |

Signaling Pathway

This compound's mechanism of action involves the modulation of glycinergic signaling through its interaction with GlyT1. By acting as a competitive substrate, it effectively inhibits the reuptake of glycine from the synaptic cleft, leading to an accumulation of synaptic glycine. This increased glycine concentration enhances the activity of inhibitory glycine receptors (GlyR) on postsynaptic neurons, leading to hyperpolarization and a reduction in neuronal excitability. This ultimately results in an antinociceptive effect, particularly in chronic pain states characterized by spinal disinhibition.[1]

Toxicological Profile

Comprehensive toxicological data for this compound, such as LD50 (median lethal dose) and NOAEL (no-observed-adverse-effect level), are not available in the reviewed literature. Safety data sheets indicate that this compound may cause skin and eye irritation.[8] One study noted that repeated high-dose application of this compound in rodents did not result in adverse neurological effects.[1] A toxicological study on a related compound, N-acetylglycine, found it to be not genotoxic or acutely toxic in rats.[10] However, these findings cannot be directly extrapolated to this compound.

Table 4: Toxicological Data for this compound

| Parameter | Value | Species | Reference |

| Acute Oral LD50 | Data not available | ||

| NOAEL | Data not available | ||

| Adverse Effects | No adverse neurological effects observed after repeated high doses | Rodents | [1] |

Experimental Protocols

Glycine Transporter 1 (GlyT1) Uptake Assay

This protocol describes a common method for assessing the interaction of compounds with GlyT1 expressed in Xenopus laevis oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding for mouse GlyT1

-

[¹⁴C]-labeled glycine

-

This compound and other test compounds

-

Oocyte Ringers 2 (OR2) solution

-

Scintillation counter

Procedure:

-

Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

-

cRNA Injection: Inject oocytes with cRNA encoding for mouse GlyT1 and incubate for 2-4 days to allow for protein expression.

-

Uptake Assay:

-

Wash the oocytes with OR2 solution.

-

Incubate the oocytes in OR2 solution containing a fixed concentration of [¹⁴C]-labeled glycine and varying concentrations of this compound or other test compounds.

-

After the incubation period, wash the oocytes thoroughly with ice-cold OR2 solution to stop the uptake.

-

Lyse individual oocytes and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis: Determine the EC50 value of this compound as a substrate by analyzing the concentration-dependent inhibition of [¹⁴C]-glycine uptake.

Inflammatory and Neuropathic Pain Models in Mice

6.2.1. Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain:

-

Induction: A single intraplantar injection of CFA (e.g., 20 µL) into the hind paw of a mouse induces a localized and persistent inflammation.

-

Assessment of Thermal Hyperalgesia (Hargreaves Test): A radiant heat source is applied to the plantar surface of the paw, and the latency to paw withdrawal is measured. A decrease in withdrawal latency indicates thermal hyperalgesia.

-

Assessment of Mechanical Allodynia (von Frey Filaments): Calibrated von Frey filaments are applied to the plantar surface of the paw to determine the paw withdrawal threshold. A lower threshold in the CFA-injected paw compared to the contralateral paw indicates mechanical allodynia.

6.2.2. Chronic Constriction Injury (CCI) Model of Neuropathic Pain:

-

Induction: The sciatic nerve of an anesthetized mouse is exposed at the mid-thigh level, and loose ligatures are placed around it. This creates a chronic nerve compression, leading to neuropathic pain behaviors.

-

Assessment of Mechanical Allodynia (von Frey Filaments): As described for the CFA model, von Frey filaments are used to measure the paw withdrawal threshold. A significant decrease in the threshold in the injured paw is indicative of mechanical allodynia.

Conclusion

This compound is a promising molecule in the field of pain research, with a clear mechanism of action involving the selective modulation of the glycine transporter 1. Its demonstrated efficacy in preclinical models of inflammatory and neuropathic pain warrants further investigation. However, a significant gap exists in the understanding of its pharmacokinetic and toxicological profiles. Future research should focus on comprehensive ADME studies and formal safety assessments to fully evaluate its therapeutic potential for the treatment of chronic pain conditions. This in-depth technical guide provides a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its role in pain modulation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdbneuro.com [mdbneuro.com]

- 3. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]

- 4. ClinPGx [clinpgx.org]

- 5. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 6. benchchem.com [benchchem.com]

- 7. Behavior of neuropathic pain in mice following chronic constriction injury comparing silk and catgut ligatures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. avmajournals.avma.org [avmajournals.avma.org]

- 10. creative-bioarray.com [creative-bioarray.com]

Endogenous Production of N-Ethylglycine: A Technical Guide for Researchers

Executive Summary

N-Ethylglycine (NEG) is a non-proteinogenic amino acid recognized primarily as a metabolite of therapeutic agents such as lidocaine. However, evidence confirms that this compound is also an endogenous metabolite present in human urine. Its baseline physiological levels are typically low but have been observed to be significantly elevated in certain pathological states, such as metastatic bone disease. The definitive metabolic pathway for endogenous this compound synthesis has not yet been elucidated. This guide provides a comprehensive review of the existing evidence for endogenous NEG, presents quantitative data on its physiological concentrations, details the analytical methods for its detection, and explores potential biosynthetic pathways based on analogous metabolic processes.

Introduction

This compound (C4H9NO2) is a derivative of the amino acid glycine. For drug development professionals, understanding the endogenous status of any drug metabolite is critical. The presence of an endogenous pool of this compound can complicate pharmacokinetic and pharmacodynamic (PK/PD) modeling, toxicological assessments, and the identification of unique biomarkers for drug metabolism. This document serves as a technical resource, consolidating the current knowledge on endogenous NEG to support ongoing research and development efforts.

Evidence for Endogenous this compound

The primary evidence for the endogenous production of this compound comes from analytical studies of human urine. A key study by Tsuruta et al. (2007) first identified a previously unknown substance in the urine of cancer patients with metastatic bone disease as a derivative of this compound.[1] The study confirmed that while the substance was present in large amounts in these patients, it was also detectable in smaller quantities in the urine of normal subjects, establishing its status as an endogenous metabolite.[1] The Human Metabolome Database also lists this compound as an endogenously produced metabolite, citing this foundational work.

Quantitative Data on this compound Concentrations

Quantitative analysis provides crucial context for the physiological and pathological relevance of endogenous this compound. The following table summarizes the reported concentrations in human urine.

| Biological Matrix | Subject Group | Mean Concentration (± SD) | Analytical Method | Reference |

| Urine | Normal/Healthy Subjects | 0.4 ± 0.4 nmol/mg creatinine | HPLC-Fluorescence | Tsuruta et al. (2008)[2] |

| Urine | Cancer Patients with Metastatic Bone Disease | 11.3 ± 22.0 nmol/mg creatinine | HPLC-Fluorescence | Tsuruta et al. (2008)[2] |

Potential Metabolic Pathways for Endogenous Synthesis

As of late 2025, the specific enzymatic pathway responsible for the endogenous synthesis of this compound in mammals has not been identified. However, based on analogous biochemical reactions, particularly the well-characterized synthesis of other N-acyl glycines, a hypothetical pathway can be proposed.

Hypothetical Pathway: Ethyl-CoA Conjugation with Glycine

The most plausible route for NEG biosynthesis parallels the formation of N-acyl glycines, where a fatty acid is conjugated to glycine. In the case of NEG, an ethyl group donor would be required. A likely candidate for this donor is Ethyl-Coenzyme A (Ethyl-CoA), which could be conjugated with glycine in a reaction catalyzed by a specific but currently unidentified Glycine N-Acyltransferase (GLYAT) or a similar enzyme.

This proposed pathway is analogous to established routes for other N-acyl glycines which are formed from the conjugation of fatty acyl-CoAs with glycine.[3] Further research is required to identify the specific ethyl group donor and the responsible transferase enzyme.

Experimental Protocols for this compound Detection

The definitive identification and quantification of this compound in biological matrices require sensitive and specific analytical methods. The protocol detailed below is based on the HPLC-fluorescence method used in the foundational studies by Tsuruta et al.[1][2]

Method: HPLC with Pre-Column Fluorescence Derivatization

This method is highly sensitive for the detection of amino acids in complex biological fluids like urine.

1. Sample Preparation:

- Urine samples are collected and centrifuged to remove particulate matter.

- An aliquot of the supernatant is diluted with a buffer solution (e.g., borate buffer, pH 9.0).

2. Pre-Column Derivatization:

- The diluted urine sample is mixed with a fluorescent labeling reagent. The original study utilized 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride (DMS-Cl).[2]

- The reaction mixture is heated (e.g., at 70°C for 15 minutes) to allow the DMS-Cl to react with the secondary amine group of this compound, forming a highly fluorescent derivative.[2]

- The reaction is quenched, typically by the addition of an acidic solution.

3. HPLC Analysis:

- Chromatographic Column: A reversed-phase column (e.g., C18) is used for separation.

- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile) is employed to separate the DMS-NEG derivative from other urinary components.

- Detection: A fluorescence detector is used, with excitation and emission wavelengths optimized for the specific derivative (e.g., 320 nm excitation and 400 nm emission for the DMS-derivative).[2]

4. Quantification:

- A standard curve is generated using known concentrations of pure this compound that have undergone the same derivatization process.

- The concentration in the urine sample is determined by comparing the peak area of the DMS-NEG derivative to the standard curve.

- Results are typically normalized to urinary creatinine concentration to account for variations in urine dilution.

// Nodes

start [label="Urine Sample Collection", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

centrifuge [label="Centrifugation\n(Remove Particulates)", fillcolor="#FFFFFF", fontcolor="#202124"];

dilute [label="Dilution with\nBorate Buffer (pH 9.0)", fillcolor="#FFFFFF", fontcolor="#202124"];

derivatize [label="Add DMS-Cl Reagent\n& Heat (70°C, 15 min)", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

quench [label="Quench Reaction", fillcolor="#FFFFFF", fontcolor="#202124"];

inject [label="Injection into\nHPLC System", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

separate [label="Separation on\nReversed-Phase Column", fillcolor="#FFFFFF", fontcolor="#202124"];

detect [label="Fluorescence Detection\n(Ex: 320nm, Em: 400nm)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

quantify [label="Quantification vs.\nStandard Curve", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

end [label="Final Concentration\n(nmol/mg creatinine)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> centrifuge;

centrifuge -> dilute;

dilute -> derivatize;

derivatize -> quench;

quench -> inject;

inject -> separate;

separate -> detect;

detect -> quantify;

quantify -> end;

}

Implications for Drug Development

The confirmation of this compound as an endogenous metabolite has several key implications for the development of drugs that produce NEG as a metabolite:

-

Baseline Correction: Endogenous levels of NEG must be measured in subject populations during clinical trials to establish a baseline. Pharmacokinetic models must account for this endogenous pool to accurately calculate drug-derived NEG concentrations.

-

Biomarker Qualification: While total NEG may still serve as a biomarker for drug metabolism, its utility as a qualitative (present/absent) marker is limited. Instead, quantitative increases above the established endogenous baseline must be used.

-

Toxicology Studies: The presence of endogenous NEG suggests that physiological systems have mechanisms to handle this molecule at low concentrations. This information is valuable for assessing the potential toxicity of higher, drug-derived exposures.

Conclusion

This compound is an established endogenous metabolite found in human urine. While its physiological concentrations are low in healthy individuals, they can be significantly elevated in certain disease states. The analytical methods for its reliable quantification are well-defined. However, a critical knowledge gap remains concerning its biosynthetic pathway. Future research should focus on identifying the specific enzymes and substrates involved in its formation. For drug development professionals, acknowledging and quantifying the endogenous pool of this compound is an essential step in the nonclinical and clinical assessment of any drug for which it is a metabolite.

References

N-Ethylglycine: A Comprehensive Laboratory Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling, potential hazards, and laboratory procedures for N-Ethylglycine. The following sections detail its properties, safety protocols, and biological significance to ensure its proper use in research and development settings.

Chemical and Physical Properties

This compound is a derivative of the amino acid glycine.[1] It presents as a white to off-white solid powder.[2][3] A summary of its key physical and chemical properties is provided in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₂ | [3] |

| Molecular Weight | 103.12 g/mol | [3] |

| CAS Number | 627-01-0 | [3] |

| Appearance | White to off-white solid powder | [2][3] |

| Melting Point | 182 - 186 °C | [4] |

| Solubility | Soluble in water. | [4] |

| pKa₁ | 2.34 | [5] |

| pKa₂ | 10.23 | [5] |

Hazard Identification and Safety Precautions

While this compound is not classified as a hazardous substance under GHS, it is crucial to handle it with care, as with any laboratory chemical.[6] Some suppliers indicate that it may cause skin, eye, and respiratory irritation.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Note: GHS classification may vary between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.

Personal Protective Equipment (PPE)

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

-

Eye Protection: Safety glasses with side shields or chemical safety goggles.[7][8]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[7][9]

Handling and Storage

-

Handling: Avoid breathing dust.[7] Handle in a well-ventilated area, preferably in a chemical fume hood, especially when weighing the powder.[6][10] Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly closed container in a cool, dry place.[4]

Experimental Protocols

The following are detailed methodologies for common laboratory procedures involving this compound.

Weighing this compound Powder

This protocol is designed to minimize inhalation exposure and contamination when weighing this compound powder.

Materials:

-

This compound solid

-

Analytical balance

-

Spatula

-

Weighing paper or weighing boat

-

Container with a lid (e.g., vial or beaker)

-

Chemical fume hood

Procedure:

-

Place the analytical balance in a location with minimal air currents, if possible, outside but near a chemical fume hood.[10]

-

Place an empty, lidded container on the balance and tare it to zero.[6]

-

Transfer the lidded container to the chemical fume hood.

-

Carefully transfer the desired amount of this compound powder from its stock container to the tared container using a clean spatula.[6]

-

Securely close the lid of the container.

-

Wipe down the spatula and the work surface inside the fume hood with a damp cloth to remove any residual powder.

-

Return the lidded container with the this compound to the analytical balance to record the final weight.[6]

-

Make any necessary weight adjustments inside the fume hood.[6]

Preparation of an Aqueous this compound Solution

This protocol outlines the steps for preparing a standard aqueous solution of this compound.

Materials:

-

Weighed this compound powder in a sealed container

-

Distilled or deionized water

-

Volumetric flask of the desired final volume

-

Beaker

-

Magnetic stirrer and stir bar (optional)

-

Funnel

Procedure:

-

Add approximately half of the final desired volume of distilled or deionized water to the volumetric flask.

-

Quantitatively transfer the weighed this compound powder into the volumetric flask. A funnel can be used to prevent spillage. Rinse the weighing container and funnel with a small amount of the solvent to ensure all the powder is transferred.

-

Stopper the flask and swirl gently to dissolve the powder. A magnetic stirrer can be used for more efficient mixing.[11]

-

Once the this compound is completely dissolved, add distilled or deionized water to the calibration mark on the volumetric flask.[11]

-

Stopper the flask and invert it several times to ensure the solution is homogeneous.

-

Label the flask with the chemical name, concentration, date, and your initials.

Waste Disposal

Dispose of this compound waste in accordance with local, state, and federal regulations.[4]

Procedure for Solid Waste:

-

Collect excess solid this compound in a clearly labeled, sealed container.[12]

-

Dispose of the container through your institution's hazardous waste disposal program.

Procedure for Aqueous Solutions:

-

For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety office for guidance on drain disposal. Some jurisdictions may permit the disposal of small amounts of non-hazardous, water-soluble chemicals down the drain with copious amounts of water.[13]

-

For larger volumes or more concentrated solutions, collect the waste in a labeled, sealed container and dispose of it through the hazardous waste program.[12]

Biological Activity and Signaling Pathways

This compound is a metabolite of the local anesthetic lidocaine and has been shown to have antinociceptive (pain-reducing) effects.[2][5] Its primary mechanism of action involves the modulation of the Glycine Transporter 1 (GlyT1).[2][14]

This compound and the Glycine Transporter 1 (GlyT1) Signaling Pathway